Cas no 106483-04-9 (Pyridoxine Dicaprylate)

Pyridoxine Dicaprylate structure
Pyridoxine Dicaprylate structure
Product name:Pyridoxine Dicaprylate
CAS No:106483-04-9
MF:C24H39NO5
MW:421.5702
MDL:MFCD28386112
CID:137864
PubChem ID:253662034

Pyridoxine Dicaprylate Chemical and Physical Properties

Names and Identifiers

    • PYRIDOXINE DICAPRYLATE
    • VD9ZZ6S97T
    • Pyridoxine 3,4-dioctanoate
    • (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanediyl dioctanoate
    • Pyridoxine 4',5'-dioctanoate
    • (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate
    • [5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate
    • Octanoic acid, (5-hydroxy-6-methyl-3,4-pyridine
    • PYRIDOXOL, 3,4-DIOCTANOATE
    • UNII-71R8Y8O5OU
    • OCTANOIC ACID, (5-HYDROXY-6-METHYL-3,4-PYRIDINEDIYL)DIMETHYLENE ESTER
    • OCTANOIC ACID, (3-HYDROXY-2-METHYL-5-(((1-OXOOCTYL)OXY)METHYL)-4-PYRIDINYL)METHYL ESTER
    • OCTANOIC ACID, 3,4-DIESTER WITH PYRIDOXOL
    • 635-36-9
    • PyridoxineDicaprylate
    • 71R8Y8O5OU
    • Oristar PDC
    • Nikkol DK
    • DTXSID70979719
    • Q27291767
    • MFCD28386112
    • pyridoxine 3,4-dicaprylate
    • Octanoic acid, diester with 5-hydroxy-6-methyl-3,4-pyridinedimethanol
    • UNII-VD9ZZ6S97T
    • SCHEMBL483438
    • D92195
    • Octanoic acid, (5-hydroxy-6-methyl-3,4-pyridinediyl)bis(methylene) ester
    • 106483-04-9
    • pyridoxine dioctanoate
    • PAUSGZCRNOTKPK-UHFFFAOYSA-N
    • Pyridoxine Dicaprylate
    • MDL: MFCD28386112
    • Inchi: 1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3
    • InChI Key: PAUSGZCRNOTKPK-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C1=C(C(C([H])([H])[H])=NC([H])=C1C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)O[H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 421.28300
  • Monoisotopic Mass: 421.28282334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 18
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 85.7

Experimental Properties

  • PSA: 85.72000
  • LogP: 5.90300

Pyridoxine Dicaprylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM412209-25g
PYRIDOXINE DICAPRYLATE
106483-04-9 95%+
25g
$100 2022-06-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2208-5g
Pyridoxine Dicaprylate
106483-04-9 98.0%(N)
5g
¥190.0 2022-06-10
abcr
AB474695-25g
Pyridoxine dicaprylate, 98%; .
106483-04-9 98%
25g
€121.00 2025-02-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P864838-1g
Pyridoxine Dicaprylate
106483-04-9 ≥98%
1g
¥72.00 2022-09-28
TRC
P992440-250mg
Pyridoxine Dicaprylate
106483-04-9
250mg
$ 50.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2208-25g
Pyridoxine Dicaprylate
106483-04-9 98.0%(N)
25g
¥670.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P864838-5g
Pyridoxine Dicaprylate
106483-04-9 ≥98%
5g
¥185.00 2022-09-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P302156-5g
Pyridoxine Dicaprylate
106483-04-9 ≥98%
5g
¥181.90 2023-09-01
Aaron
AR008RS5-1g
Pyridoxine Dicaprylate
106483-04-9 98%
1g
$13.00 2025-02-10
1PlusChem
1P008RJT-25g
PYRIDOXINE DICAPRYLATE
106483-04-9 >98.0%(N)
25g
$122.00 2023-12-26

Pyridoxine Dicaprylate Related Literature

Additional information on Pyridoxine Dicaprylate

Recent Advances in Pyridoxine Dicaprylate (CAS: 106483-04-9) Research: A Comprehensive Review

Pyridoxine Dicaprylate (CAS: 106483-04-9), a derivative of vitamin B6, has garnered significant attention in recent years due to its enhanced stability and bioavailability compared to its parent compound, pyridoxine. This lipophilic ester is formed by the conjugation of pyridoxine with caprylic acid, which improves its solubility in lipid-based formulations. Recent studies have explored its potential applications in dermatology, nutrition, and pharmaceutical formulations, particularly in the treatment of vitamin B6 deficiency and skin-related disorders.

A 2023 study published in the Journal of Pharmaceutical Sciences investigated the pharmacokinetic profile of Pyridoxine Dicaprylate in animal models. The research demonstrated a 2.5-fold increase in bioavailability compared to conventional pyridoxine hydrochloride, attributed to its improved intestinal absorption. The study also highlighted the compound's prolonged half-life, suggesting potential for less frequent dosing regimens in clinical applications.

In dermatological applications, Pyridoxine Dicaprylate has shown promise as a topical agent. Research published in Experimental Dermatology (2024) revealed its efficacy in modulating skin barrier function and reducing transepidermal water loss. The compound's dual functionality as both a vitamin B6 source and a fatty acid donor contributes to its unique mechanism of action in skin health maintenance and repair.

The chemical stability of Pyridoxine Dicaprylate (106483-04-9) has been another focus of recent investigations. A comparative stability study published in Chemical & Pharmaceutical Bulletin (2023) demonstrated superior resistance to heat and oxidation compared to other vitamin B6 derivatives. This characteristic makes it particularly valuable for formulation in nutraceutical products requiring extended shelf life.

Emerging research has also explored the potential of Pyridoxine Dicaprylate in combination therapies. A preclinical study in Molecular Nutrition & Food Research (2024) reported synergistic effects when combined with other fat-soluble vitamins, suggesting potential applications in complex nutritional formulations. The study emphasized the compound's ability to enhance the bioavailability of co-administered lipophilic nutrients.

Despite these promising findings, challenges remain in the clinical translation of Pyridoxine Dicaprylate research. Current studies primarily focus on preclinical models, and more comprehensive clinical trials are needed to fully establish its therapeutic efficacy and safety profile in human populations. Future research directions may include optimization of formulation strategies and investigation of novel therapeutic indications beyond its current scope.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.